Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is a compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate, often involves the cyclization of amido-nitriles or the use of Grignard reactions . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives .
Industrial Production Methods
Industrial production methods for imidazole derivatives typically involve large-scale synthesis using similar cyclization or Grignard reaction techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Aminoimidazole: Known for its antimicrobial properties.
1-(3-Aminopropyl)imidazole: Used in various chemical syntheses.
Uniqueness
Methyl s-(1-methyl-1h-imidazol-2-yl)cysteinate is unique due to its specific structure, which combines an imidazole ring with a cysteinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl s-(1-methyl-1H-imidazol-2-yl)cysteinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and relevance in cancer therapy.
Chemical Structure and Properties
This compound is a cysteine derivative characterized by the presence of an imidazole ring. Its molecular formula is C₉H₁₃N₃O₂S, which suggests the potential for various interactions with biological macromolecules.
The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with thiol groups in proteins. This interaction can lead to the modification or inhibition of protein functions, influencing various cellular pathways:
- Covalent Bond Formation : The sulfur atom in cysteine can form covalent bonds with other thiols, leading to changes in protein structure and function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, potentially affecting cell proliferation and survival.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of this compound and related compounds. For instance, derivatives containing imidazole have shown significant cytotoxicity against various cancer cell lines:
These results indicate that this compound and its derivatives can be effective against non-small-cell lung cancer cells, exhibiting potency comparable to established chemotherapeutics like cisplatin.
Case Studies
A comparative study on the cytotoxic effects of imidazole-containing compounds revealed that modifications to the imidazole ring could significantly enhance anticancer activity. For example:
- Synthesis and Testing : A series of Pt(II) complexes were synthesized with varying imidazole derivatives, leading to varying degrees of cytotoxicity.
- Mechanistic Insights : The most potent complexes were found to induce apoptosis through the activation of p53 pathways, similar to cisplatin's mechanism, suggesting a shared route of action in targeting DNA.
Anticancer Applications
The potential application of this compound in cancer therapy is promising. Its ability to form covalent bonds with critical proteins positions it as a candidate for developing new therapeutic agents aimed at overcoming resistance seen with traditional chemotherapy.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methylimidazol-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13N3O2S/c1-11-4-3-10-8(11)14-5-6(9)7(12)13-2/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
FLSPLIVITOFHAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.